tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to an ethyl chain, which is further connected to a benzodithiazole ring substituted with an iodine atom
Preparation Methods
The synthesis of tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the benzodithiazole core, followed by the introduction of the iodine substituent. The ethyl chain is then attached to the benzodithiazole ring, and finally, the tert-butyl carbamate group is introduced. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the iodine substituent or reduce other functional groups.
Scientific Research Applications
tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The benzodithiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The iodine substituent may also play a role in the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include enzyme inhibition and disruption of protein-protein interactions .
Comparison with Similar Compounds
tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate: Similar structure but with the iodine atom in a different position.
tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate: Similar structure but with a bromine substituent instead of iodine.
tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate: Similar structure but with a chlorine substituent instead of iodine.
The uniqueness of this compound lies in its specific iodine substitution, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H17IN2O2S2 |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-iodo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17IN2O2S2/c1-13(2,3)18-12(17)15-7-8-16-19-10-6-4-5-9(14)11(10)20-16/h4-6H,7-8H2,1-3H3,(H,15,17) |
InChI Key |
PHVYFSNIJFCNDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1SC2=C(S1)C(=CC=C2)I |
Origin of Product |
United States |
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